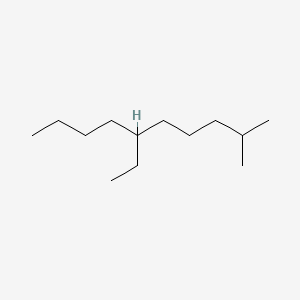

6-Ethyl-2-methyldecane

Description

Significance of Branched Alkanes in Contemporary Organic Chemistry and Related Fields

Branched alkanes are of considerable importance across various scientific and industrial sectors. Their molecular structure affects properties like boiling point and viscosity, making them key components in fuels and lubricants. ontosight.aiwikipedia.org For instance, highly branched alkanes are desirable in gasoline as they increase its octane (B31449) rating, which helps prevent engine knocking. ontosight.ai

Beyond their role as energy sources, branched alkanes serve as crucial intermediates in chemical synthesis. ontosight.ai They are foundational molecules for the production of a wide array of other chemicals. The structure of a branched alkane can influence the outcome of chemical reactions, making the study of specific isomers essential for developing new synthetic methodologies. Furthermore, understanding the atmospheric reactions of branched alkanes is critical, as they are a significant component of hydrocarbons in urban environments and can contribute to the formation of secondary organic aerosols. copernicus.org

Structural Isomerism of Tridecanes: Contextualizing 6-Ethyl-2-methyldecane

This compound is a structural isomer of tridecane, meaning it shares the same molecular formula, C₁₃H₂₈, but has a different arrangement of atoms. wikipedia.orgnih.gov Tridecane has a remarkable 802 constitutional isomers, highlighting the immense structural diversity possible with even a relatively small number of carbon atoms. foodb.cawikipedia.org

This vast number of isomers means that each one, including this compound, possesses a unique set of physical and chemical properties. The position of the ethyl and methyl branches along the decane (B31447) backbone in this compound distinguishes it from its many isomers, such as 3-Ethyl-2-methyldecane or n-tridecane, the straight-chain form. wikipedia.org This specific arrangement dictates its interactions with other molecules and its behavior in various chemical and physical processes. The study of individual isomers is therefore crucial for understanding structure-property relationships within this large class of compounds.

Academic Research Gaps and Objectives for Investigating Specific Branched Alkane Structures

Despite their prevalence, significant gaps remain in the scientific understanding of many specific branched alkanes. A primary challenge lies in the sheer number of isomers, which makes individual characterization a formidable task. For many branched alkanes, including this compound, comprehensive experimental data on thermodynamic properties, reaction kinetics, and material compatibility are often sparse.

A significant area of ongoing research is the development of predictive models for the behavior of branched alkanes. techbriefs.com Accurately modeling the atmospheric oxidation of the vast array of branched alkanes is particularly challenging due to the lack of detailed, explicit gas-phase reaction mechanisms for many of these compounds. copernicus.orgcopernicus.org Current models often have to rely on estimations based on linear alkanes with similar properties, which can limit their accuracy. copernicus.orgcopernicus.org

Therefore, key objectives for future research include:

Detailed Experimental Characterization: Acquiring precise experimental data for a wider range of individual branched alkane isomers to build a more comprehensive database of their properties. This includes spectroscopic data (NMR, IR, Mass Spectrometry) to aid in identification and structural confirmation. nih.gov

Advanced Mechanistic Studies: Investigating the detailed reaction mechanisms of branched alkanes, particularly their oxidation pathways, to improve the accuracy of atmospheric and combustion models. researchgate.netresearchgate.net

Probing Structure-Activity Relationships: Systematically studying how variations in branching structure affect the physical and chemical properties of isomers to develop more robust predictive models. acs.org

The focused investigation of specific isomers like this compound contributes valuable data points to this broader scientific endeavor, helping to close existing knowledge gaps and enhance our fundamental understanding of this important class of molecules.

Detailed Research Findings on this compound

Chemical and Physical Properties

This compound is a saturated aliphatic hydrocarbon. nih.gov Its properties are determined by its molecular structure, which consists of a ten-carbon (decane) chain with a methyl group at the second carbon and an ethyl group at the sixth carbon. nih.gov

Spectroscopic Data

Spectroscopic techniques are essential for the identification and structural elucidation of organic compounds like this compound.

Mass Spectrometry (MS): In Gas Chromatography-Mass Spectrometry (GC-MS), this compound can be identified by its specific retention time and fragmentation pattern. The NIST Mass Spectrometry Data Center records a main library entry for this compound (NIST Number 60672), with characteristic top peaks in its mass spectrum at m/z values of 57, 43, and 71. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Spectra for this compound are available in spectral databases. nih.govnih.gov While detailed public data for ¹H NMR is not readily available for this specific isomer, related structures have been characterized using this technique. wiley-vch.de

Infrared (IR) Spectroscopy: Vapor phase IR spectra are available for this compound and show characteristic C-H stretching and bending vibrations typical for alkanes. nih.govnih.gov

The Kovats Retention Index, an important parameter in gas chromatography, has been experimentally determined for this compound on a standard polar column, with a value of 1390. nih.govchemeo.comnih.gov This value helps in its identification in complex mixtures. mdpi.comglsciences.com

Table of Mentioned Compounds

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-ethyl-2-methyldecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H28/c1-5-7-10-13(6-2)11-8-9-12(3)4/h12-13H,5-11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URCFDWVAWCRKTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H28 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90866910 | |

| Record name | 6-Ethyl-2-methyldecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90866910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62108-21-8 | |

| Record name | 6-Ethyl-2-methyldecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062108218 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Ethyl-2-methyldecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90866910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemo Enzymatic Pathways for 6 Ethyl 2 Methyldecane and Analogous Branched Hydrocarbons

Conventional Organic Synthesis Approaches to Branched Alkanes

Conventional laboratory-scale synthesis of specific branched alkanes like 6-Ethyl-2-methyldecane relies on well-established reactions that allow for precise construction of the carbon framework. These methods offer high selectivity for the desired isomer, which is crucial for obtaining pure substances for research or as analytical standards.

Alkylation Reactions in Carbon Skeletal Construction

Alkylation reactions, which form new carbon-carbon bonds by adding an alkyl group to a substrate, are fundamental to constructing complex hydrocarbon skeletons. mt.comwikipedia.org One of the most effective methods for the clean coupling of alkyl fragments is through the use of organocuprates, or Gilman reagents. This approach avoids the rearrangements and lack of specificity often associated with other methods like Friedel-Crafts alkylation when applied to alkane synthesis. researchgate.net

A plausible route to this compound via this method would involve the coupling of a suitable organocuprate with an alkyl halide. For instance, lithium di(2-methylpentyl)cuprate could be reacted with 1-bromo-2-ethylhexane. However, a more straightforward conceptual synthesis involves the coupling of a five-carbon fragment with an eight-carbon fragment.

Illustrative Alkylation Pathway:

Step 1: Formation of the Gilman Reagent: An appropriate alkyl halide, such as 1-bromopentane, is reacted with lithium metal to form pentyllithium. Two equivalents of this organolithium reagent are then reacted with one equivalent of copper(I) iodide to generate the Gilman reagent, lithium dipentylcuprate.

Step 2: Coupling Reaction: The Gilman reagent is then reacted with an appropriate branched alkyl halide, such as 3-bromo-3-methyloctane. The nucleophilic pentyl group from the cuprate (B13416276) displaces the bromide ion on the tertiary carbon, forming the C-C bond and yielding the target this compound skeleton. This type of reaction is known as a Corey-House synthesis.

The alkylation of alkanes with alkenes, often catalyzed by strong acids like sulfuric acid or solid acids, is a major industrial process for producing high-octane gasoline components, collectively known as alkylate. mt.comgoogle.com This process generates a complex mixture of highly branched alkanes and is not suitable for producing a single, specific isomer. mt.com

Applications of Organometallic Reagents in Alkane Elongation and Branching (e.g., Grignard Reactions)

Organometallic reagents, particularly Grignard reagents (organomagnesium halides), are exceptionally versatile tools for carbon chain elongation and the introduction of branching. leah4sci.comfiveable.melibretexts.org They function as potent carbon-based nucleophiles, readily attacking electrophilic carbon centers like those in carbonyl compounds (aldehydes and ketones) to form new C-C bonds. fiveable.meorganic-chemistry.org The reaction typically produces an alcohol, which must then be converted to the final alkane. masterorganicchemistry.com

A specific, multi-step synthesis for this compound can be designed using this approach:

Plausible Grignard Synthesis Route:

Grignard Reagent Formation: Isobutyl bromide is reacted with magnesium turnings in an anhydrous ether solvent (such as diethyl ether or THF) to form isobutylmagnesium bromide. libretexts.org The ether solvent is crucial as it stabilizes the Grignard reagent. libretexts.org

Nucleophilic Addition: The prepared Grignard reagent is then added to 3-ethylheptanal. The nucleophilic isobutyl group attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of an alkoxide intermediate after the C-C bond is formed.

Protonation/Workup: The intermediate alkoxide is treated with a mild acid in an aqueous workup step to protonate the oxygen, yielding the secondary alcohol, 6-ethyl-2-methyldecan-5-ol. fiveable.me

Conversion to Alkane: The resulting alcohol is then converted to the final alkane. This is typically a two-step process involving dehydration of the alcohol to an alkene, followed by hydrogenation (see section 2.1.3).

Catalytic Hydrogenation Strategies from Unsaturated Hydrocarbon Precursors

Catalytic hydrogenation is a standard and highly efficient method for converting unsaturated compounds, such as alkenes and alkynes, into saturated alkanes. organic-chemistry.org This reaction is almost always the final step in syntheses that build a carbon skeleton via methods that generate a double bond, such as the Grignard synthesis followed by dehydration. plymouth.ac.uk

Following the Grignard pathway described above, the 6-ethyl-2-methyldecan-5-ol product would be subjected to dehydration, for example, by heating with a strong acid like sulfuric acid or phosphoric acid. This elimination reaction would produce a mixture of alkene isomers, primarily 6-ethyl-2-methyldec-4-ene and 6-ethyl-2-methyldec-5-ene.

This mixture of alkenes is then hydrogenated to yield the single desired product, this compound. The process involves exposing the alkene to hydrogen gas (H₂) in the presence of a metal catalyst. plymouth.ac.ukorganic-chemistry.org

Common Catalysts for Hydrogenation

| Catalyst | Typical Conditions | Selectivity |

|---|---|---|

| Palladium on Carbon (Pd/C) | Room temperature, 1-4 atm H₂ | High efficiency for simple alkenes. google.com |

| Platinum(IV) Oxide (PtO₂, Adams' catalyst) | Room temperature, 1-4 atm H₂ | Very active, used for a wide range of reductions. |

| Raney Nickel (Ra-Ni) | Elevated temperature and pressure | Often used in industrial-scale hydrogenations. |

The hydrogenation reaction is generally stereospecific, with both hydrogen atoms adding to the same face of the double bond (syn-addition). For the synthesis of an acyclic alkane like this compound, which may have stereocenters, the hydrogenation of the alkene mixture would result in a mixture of diastereomers.

Advanced Catalytic Synthesis and Process Optimization

While conventional methods offer precision, advanced catalytic processes are used for the large-scale industrial production of branched hydrocarbons. These methods typically yield complex mixtures rather than single, pure compounds.

Role of Zeolite Catalysts in the Formation of Branched Alkane Isomers

Zeolites are crystalline aluminosilicates with a highly porous structure and strong acidic properties, making them exceptional catalysts in the petrochemical industry. chemguide.co.ukdocbrown.info They are central to processes like catalytic cracking and isomerization, which aim to increase the proportion of branched alkanes in gasoline to improve its octane (B31449) number. chemguide.co.ukmdpi.com

In catalytic cracking, large hydrocarbon molecules are broken down into smaller, more valuable ones at high temperatures (around 500°C) and moderate pressures over a zeolite catalyst. chemguide.co.uk The process is designed to maximize the yield of hydrocarbons in the C5-C10 range and produces a high proportion of branched alkanes and aromatic compounds. chemguide.co.uk

Zeolites like ZSM-5 and USY are commonly used. mdpi.com Their shape-selective nature, arising from a network of microscopic pores, influences the product distribution. docbrown.infomdpi.com The mechanism involves the formation of carbocation intermediates on the acid sites of the zeolite, which can then undergo rearrangement (isomerization) to form more stable branched structures before further reaction. chemguide.co.ukacs.org

Product Distribution in Zeolite-Catalyzed Reactions This table represents a generalized output from catalytic reforming/isomerization processes, not a specific synthesis.

| Feedstock | Catalyst | Process | Typical Branched Products |

|---|---|---|---|

| n-Heptane | Pt/ZSM-5 | Isomerization | Methylhexanes, Dimethylpentanes |

| n-Octane | Pt/Mordenite | Isomerization | Methylheptanes, Dimethylhexanes, Trimethylpentanes |

Therefore, while zeolites are crucial for producing mixtures rich in branched alkanes, they cannot be used to synthesize a specific molecule like this compound in a targeted manner.

Fischer-Tropsch Synthesis as a Route to Branched Hydrocarbon Mixtures

The Fischer-Tropsch (F-T) synthesis is a major industrial process that converts synthesis gas (syngas), a mixture of carbon monoxide (CO) and hydrogen (H₂), into a wide array of hydrocarbons and other oxygenated products. ineratec.defrontiersin.org It is a key technology in gas-to-liquids (GTL), coal-to-liquids (CTL), and biomass-to-liquids (BTL) processes. mdpi.com

The reaction is a form of surface polymerization that occurs on the surface of a heterogeneous catalyst, typically based on iron (Fe) or cobalt (Co). frontiersin.orgwits.ac.za The primary products are predominantly linear alkanes and alkenes. mdpi.com However, branched hydrocarbons are also formed as minor products through secondary reactions. frontiersin.orgwits.ac.za

The formation of branched isomers is thought to occur via the re-adsorption of primary olefin products onto the catalyst surface, followed by isomerization and hydrogenation. wits.ac.za The choice of catalyst significantly impacts the degree of branching.

Catalyst Influence on Branching in Fischer-Tropsch Synthesis

| Catalyst Type | Operating Temperature | Typical Product Slate | Degree of Branching |

|---|---|---|---|

| Iron (Fe)-based | High (300-350°C) | Gasoline, olefins, oxygenates | Higher amount of branched and oxygenated products. mdpi.comwits.ac.za |

| Cobalt (Co)-based | Low (200-250°C) | Diesel, waxes (linear paraffins) | Lower amount of branched products (e.g., ~5%). mdpi.com |

Combining F-T catalysts with zeolites can create bifunctional systems that enhance the isomerization of the primary linear products, increasing the yield of branched hydrocarbons in the gasoline range (C5-C10). mdpi.comkit.edu Despite these advancements, F-T synthesis remains a method for producing broad distributions of hydrocarbons, not for the targeted synthesis of a single isomer like this compound. mdpi.com

Optimization of Reaction Parameters and Catalyst Design for Branched Alkane Selectivity

The synthesis of specific branched alkanes like this compound is a significant challenge in industrial chemistry, primarily centered on the isomerization of more readily available n-alkanes. The core objective is to develop catalysts and optimize reaction conditions that favor the formation of branched isomers while minimizing undesirable side reactions like cracking. tandfonline.com

Bifunctional catalysts are central to the hydroisomerization process. These catalysts possess both acidic sites and metal sites (typically a precious metal like platinum) on a support material. bohrium.comresearchgate.net The mechanism involves a multi-step process:

Dehydrogenation : Normal alkanes are first dehydrogenated on the metallic sites to form alkenes. bohrium.com

Carbenium Ion Formation : The resulting alkene molecules then move to the acidic sites of the support (often a zeolite) where they are protonated to form carbenium ions. bohrium.comresearchgate.net

Skeletal Isomerization : These carbenium ions undergo skeletal rearrangement to form more stable, branched carbenium ions. tandfonline.combohrium.com

Hydrogenation : The branched carbenium ions are then converted back to alkenes, which migrate to the metal sites to be hydrogenated into the final branched alkane product. bohrium.com

The selectivity towards a desired branched product is influenced by several factors, which require careful optimization.

Key Optimization Parameters:

| Parameter | Effect on Selectivity | Research Findings |

|---|---|---|

| Temperature | Higher temperatures can increase reaction rates but may also favor cracking over isomerization, reducing the yield of desired branched alkanes. acs.orgwhiterose.ac.uk | Optimization often involves finding a balance where isomerization is efficient without significant cracking. For some processes, increasing temperature alongside other parameter adjustments can improve selectivity. acs.org |

| Pressure | Hydrogen pressure is a critical parameter in hydroisomerization, influencing the hydrogenation/dehydrogenation equilibrium and catalyst stability. | Maintaining adequate hydrogen pressure is necessary to ensure the hydrogenation of isomerized alkenes and to prevent catalyst deactivation by coke formation. |

| Catalyst Acidity | The strength and distribution of acid sites on the catalyst support (e.g., zeolites, zirconia-based catalysts) are crucial. tandfonline.comresearchgate.net | A balance is needed; strong acidity can promote cracking, while weak acidity may not be sufficient for effective isomerization. The topology of support surfaces and regulation of active sites are key areas of catalyst design. tandfonline.comresearchgate.net |

| Metal Function | The type and dispersion of the metal component (e.g., Pt, Pd, Ni) affect the dehydrogenation/hydrogenation steps. bohrium.comonepetro.org | Bimetallic catalysts (e.g., Pt-Pd) can offer superior activity, selectivity, and stability by enhancing metal dispersion and modifying electronic properties. bohrium.com |

| Support Material | Zeolites (like ZSM-5, Beta) and sulfated zirconia are common supports, providing the necessary acidic properties and shape selectivity. tandfonline.combohrium.com | The pore structure of the support can influence which isomers are formed, offering a pathway to control the degree and position of branching. onepetro.org |

Researchers are continuously developing novel catalysts, such as those prepared using metal vapor methods, to create highly dispersed metal particles on supports. onepetro.org These advanced catalysts have demonstrated high activity for skeletal rearrangements of n-alkanes under milder conditions than traditional systems. onepetro.org The goal is to precisely control the carbon chain length, the degree of branching, and the stereospecificity of the resulting molecules to produce high-value products like lubricants and clean fuels. udel.edu

Biosynthetic and Geochemical Mechanisms of Branched Alkane Formation

Branched alkanes, including structures analogous to this compound, are not only products of industrial synthesis but are also generated through complex biological and geological processes.

Microbial and Enzymatic Pathways Leading to Branched Hydrocarbons in Natural Systems

A diverse array of microorganisms, including bacteria, algae, and fungi, are capable of synthesizing hydrocarbons. unl.ptfrontiersin.org The presence of branched alkanes in organic matter is often considered a biomarker for bacterial activity in marine sediments. unl.pt The synthesis of these compounds is intricately linked to the microorganism's fatty acid metabolism. frontiersin.org

Several enzymatic pathways have been identified for the production of alkanes:

Fatty Acid-Based Pathways : The most common routes involve the modification of fatty acids. Some bacteria, notably Bacillus subtilis, can generate branched-chain fatty acids by using primers derived from the metabolic pathways of amino acids like valine, leucine, and isoleucine. nih.gov These branched fatty acids can then be converted into branched alkanes.

Decarboxylation/Decarbonylation : One prominent pathway involves the conversion of fatty acids or their derivatives (like fatty aldehydes) into alkanes. unl.ptfrontiersin.org For instance, a fatty acid photodecarboxylase (FAP) found in microalgae like Chlorella variabilis can directly convert fatty acids into alkanes using light energy. rsc.org Another pathway involves an acyl-ACP reductase (AAR) and an aldehyde-deformylating oxygenase (ADO) found in cyanobacteria. frontiersin.org

Head-to-Head Condensation : Another route involves the condensation of two fatty acid molecules, followed by decarboxylation of one of them, which has been studied in bacteria like Sarcina lutea. unl.pt

P450 Enzymes : Cytochrome P450 enzymes are also implicated in hydrocarbon biosynthesis. The enzyme OleTJE, a P450 from Jeotgalicoccus sp., can directly decarboxylate long-chain fatty acids to produce terminal alkenes. frontiersin.org

The specific composition of hydrocarbons can be characteristic of certain microbial groups. For example, cyanobacteria are known to produce large quantities of 7- and 8-methylheptadecanes. unl.pt While direct microbial synthesis of this compound is not prominently documented, the fundamental enzymatic machinery for producing various branched structures is widespread in the microbial world. nih.govmdpi.com The degradation of branched alkanes also involves specialized enzymatic pathways, which are generally less understood than those for n-alkanes. kemdiktisaintek.go.id

Examples of Microbially Produced Branched Alkanes

| Microbial Group | Example Branched Alkanes | Precursor Molecules/Pathways |

|---|---|---|

| Cyanobacteria | 7- & 8-Methylheptadecanes | Fatty acid metabolism (AAR-ADO pathway) unl.ptfrontiersin.org |

| Bacillus subtilis | iso- and anteiso-branched alkanes | Branched-chain amino acids (leucine, isoleucine, valine) leading to branched-chain fatty acids nih.gov |

Geochemical Processes Contributing to Branched Alkane Presence in Geological Formations

Branched alkanes found in crude oil and ancient sediments originate from the biological material (kerogen) of algae, plants, and bacteria that has been altered over geological time by high temperature and pressure. researchgate.netredalyc.org The distribution and structure of these alkanes serve as valuable geochemical indicators of the original source of the organic matter, the depositional environment, and the thermal maturity of the rock. csic.es

The formation of branched alkanes in geological settings is a result of diagenesis and catagenesis:

Diagenesis : This initial stage of alteration occurs at lower temperatures and pressures. Microbial activity plays a significant role, reworking the initially deposited organic matter. Biologically synthesized branched lipids can be preserved, although often in altered forms. For instance, the reduction of even-carbon-numbered fatty acids in highly reducing environments can lead to an even-over-odd predominance in n-alkanes, a signature seen in some carbonate and evaporitic environments. csic.es

Catagenesis : As sediment is buried deeper, increasing temperature and pressure cause the thermal cracking of kerogen. This process releases a complex mixture of hydrocarbons, including n-alkanes and branched alkanes. redalyc.org The isomerisation and cracking reactions that occur during catagenesis are analogous to industrial refining processes, altering the original biologically-derived structures. As thermal maturity increases, any strong odd- or even-carbon preference in the n-alkanes tends to disappear. csic.es

Specific series of highly branched alkanes, such as those with quaternary substituted carbon atoms (e.g., 5,5-diethylalkanes), have been identified in Proterozoic sediments associated with fossilized microbial mats. researchgate.net Their presence suggests a link to specific paleoenvironmental conditions, such as strong redox gradients in the water column, which may have been more common in Earth's past. researchgate.net While the precise biological precursors for many of these complex branched alkanes are still unknown, they are thought to derive from bacteria or algae living in these ancient environments. frontiersin.org The study of these geochemical fossils provides insight into the evolution of life and ancient ecosystems.

Table of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 7-methylheptadecane |

| 8-methylheptadecane |

| Acetic acid |

| Acetyl-CoA |

| Benzene |

| Butane |

| Butene |

| Catechol |

| Cyclohexane |

| Cyclohexanol |

| Cyclooctane |

| Ethane |

| Ethanol |

| Ethylene |

| Ethylbenzene |

| Formic acid |

| Fructose |

| Fumaric acid |

| Furfural (B47365) |

| Glucose |

| Glycerol |

| Guaiacol |

| 5-(hydroxymethyl)-2-furaldehyde (HMF) |

| Isoleucine |

| Isoprene |

| Lauryl aldehyde |

| Leucine |

| Levulinic acid |

| Limonene |

| Methane (B114726) |

| Methanol |

| Methylcyclohexane |

| 2-methylnaphthalene |

| Phenol |

| Phytane |

| Prenol |

| Pristane |

| Propane (B168953) |

| Protocatechuate |

| Pyruvate |

| Succinyl-CoA |

| Toluene |

| Valine |

Theoretical and Computational Investigations of 6 Ethyl 2 Methyldecane and General Branched Alkane Systems

Quantum Chemical Studies on Alkane Stability and Energetics

Quantum chemical methods are instrumental in understanding the electronic structure and inherent stability of alkanes. These studies have been crucial in explaining long-observed chemical phenomena, such as the effects of branching on molecular stability.

The "alkane branching effect" refers to the observation that branched alkanes, such as isobutane (B21531), are more stable than their linear isomers, like n-butane. researchgate.net Computational models have been essential in unraveling the origins of this enhanced stability.

Furthermore, recent computational work has highlighted the role of intramolecular hydrogen-hydrogen (H–H) bonds in highly branched alkanes, which play a secondary, but significant, role in their increased stability compared to linear or less branched isomers. acs.org Models also show that branching influences physical properties by lowering vapor pressure compared to linear alkanes with the same carbon number. copernicus.org

Table 1: Factors Contributing to the Stability of Branched Alkanes According to Computational Models

| Stabilizing Factor | Description | Computational Method | Source |

| Electron Correlation | Medium-range electron correlation effects between 1,3 alkyl groups lower the overall energy. | Post-SCF treatments (e.g., LMO-MP2) | researchgate.net |

| Electronic Delocalization | Geminal σ→σ* delocalization involving adjacent C-C bonds preferentially stabilizes branched structures. | Ab initio, Valence Bond Calculations | researchgate.net |

| Intramolecular H–H Bonds | The existence of stabilizing intramolecular H–H bonds provides a secondary contribution to stability. | Density Functional Theory (DFT), QTAIM, ELF | acs.org |

| Ionic Structures | Valence bond calculations show that additional ionic resonance structures are possible in branched alkanes. | Valence Bond Calculations | researchgate.net |

This table summarizes key stabilizing interactions in branched alkanes as identified through various computational chemistry approaches.

Detailed computational analysis reveals a complex network of intramolecular interactions that contribute to the stability of branched alkanes. Beyond the primary covalent bonds, weaker, non-covalent interactions play a crucial role.

Valence bond (VB) models have been used to analyze CH···HC interactions, often referred to as dispersion forces. researchgate.net These analyses show two distinct mechanisms. In smaller alkanes, stabilization arises from electrostatic effects due to charge alternation (e.g., C⁺H⁻···H⁺C⁻). In larger alkanes, this is supplemented by a mechanism involving the perturbational mixing of VB structures, which reorganizes bonding electrons to form weak H···H, C···C, and C···H "bonds". researchgate.net

Recent computational methods like Atomic Decomposition of London Dispersion energy (ADLD) allow for the quantification of these dispersion forces at the atomic level. nih.gov Studies using this method on alkane isomers have shown that σ–σ CH–CH interactions are predominantly responsible for the differential stability between isomers, highlighting the importance of London dispersion even in non-polar hydrocarbons. nih.gov These dispersion forces are highly sensitive to the electronic structure. nih.gov Additionally, density functional theory (DFT) and Quantum Theory of Atoms in Molecules (QTAIM) studies have confirmed the existence of intramolecular H-H bonds in highly branched alkanes, which contribute to their stability. acs.org

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are used to explore the three-dimensional shapes that a flexible molecule like 6-ethyl-2-methyldecane can adopt. These different spatial arrangements, known as conformations, have different energies, and understanding their distribution is key to predicting the molecule's properties.

Branched alkanes possess a complex potential energy surface with numerous minima (stable conformers) and transition states. The rotational barriers around carbon-carbon single bonds give rise to different conformations, such as staggered (lower energy) and eclipsed (higher energy) forms. lumenlearning.com For a simple molecule like butane, key conformations include the lowest-energy anti form and the slightly higher-energy gauche form. lumenlearning.com The energy difference is due to steric strain between bulky methyl groups in the gauche conformation. lumenlearning.com

For larger and more complex branched alkanes, the number of possible conformers grows exponentially. Computational methods are used to map this conformational landscape and identify the low-energy structures the molecule is most likely to adopt. srce.hr It has been observed that for n-alkanes, conformational entropy increases with chain length up to about 8-10 carbons, after which it remains roughly constant due to steric hindrance between the chain ends, which limits flexibility. chemrxiv.org In branched alkanes, the conformational entropy shows a logarithmic increase based on the number of terminal methyl groups. chemrxiv.org Computational benchmarks, such as the ACONFL set, provide highly accurate reference energies for alkane conformers, which are used to test the performance of various computational methods like density functional theory (DFT). chemrxiv.org

Table 2: Relative Energies of Butane Conformers

| Conformation | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kcal/mol) | Key Interaction | Source |

| Anti | 180° | 0 | Staggered, minimal steric strain | lumenlearning.com |

| Gauche | 60° | ~0.9 | Staggered, some steric strain | lumenlearning.com |

| Eclipsed | 120° | ~3.6 | Eclipsed, C-H/C-CH₃ eclipsing | lumenlearning.com |

| Fully Eclipsed | 0° | ~5.0 | Eclipsed, C-CH₃/C-CH₃ eclipsing | lumenlearning.com |

This table illustrates the energy differences between the principal conformations of n-butane, a fundamental model for understanding conformational preferences in alkanes.

Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing a dynamic picture of molecular behavior. acs.org For branched alkanes, MD simulations are used to study properties like diffusion, viscosity, and the relaxation of the molecular chain. aip.orgaip.org

These simulations often employ united-atom (UA) models, where CH₂, CH₃, and CH groups are treated as single interaction sites, to reduce computational cost while maintaining reasonable accuracy. aip.orguu.nl The interactions between these sites are described by a force field, which includes terms for bond stretching, angle bending, torsional angles, and non-bonded (van der Waals and electrostatic) interactions. acs.orguu.nl Several force fields, such as TraPPE, MARTINI, and L-OPLS, have been developed and tested for their ability to reproduce experimental properties of alkanes. acs.org

MD simulations have shown that branching significantly affects the temperature dependence of diffusion. aip.orgaip.org Studies on eicosane (B133393) (C₂₀H₄₂) isomers revealed that branching substantially increases viscosity compared to the linear structure. byu.eduaip.org The position of the side chain also has an effect, though smaller than the initial introduction of a branch. byu.eduaip.org These simulations correlate the local, intramolecular dynamics with global, single-chain relaxation processes, providing a bridge between microscopic motions and macroscopic properties. aip.org

Computational Mechanistic Elucidation of Alkane Reactivity

While alkanes are generally considered unreactive, they undergo important reactions such as combustion, pyrolysis, and catalytic functionalization. Computational chemistry is a key tool for elucidating the complex mechanisms of these reactions. byu.edu

Studies on the thermal cracking (pyrolysis) of alkanes have used DFT methods to model the free-radical mechanism involved. acs.orgresearchgate.net These models investigate the thermodynamics and kinetics of the three main reaction types: initiation (C-C bond breaking), hydrogen atom transfer (HAT), and β-scission (decomposition of radicals). acs.org By calculating reaction energies and activation barriers, researchers can predict product distributions at high temperatures. acs.orgresearchgate.net

Computational methods are also crucial in the development of new catalysts for C-H bond functionalization, a process that could convert abundant alkanes into more valuable chemicals. byu.edu For instance, theoretical studies have been used to understand the mechanisms of alkane functionalization by p-block main-group compounds and to identify the active species in catalytic reactions, such as the manganese-oxo intermediates responsible for alkane fluorination. byu.eduacs.org By generating quantitative structure-reactivity relationships, computational approaches can accelerate the discovery and optimization of catalysts and reaction conditions. rsc.org

Density Functional Theory (DFT) Applications in C-H Activation and Functionalization

Density Functional Theory (DFT) has become a cornerstone of computational catalysis, offering a robust framework for exploring the elementary steps of catalytic reactions. rsc.org The activation of strong C-H bonds in alkanes is a significant challenge in chemistry, and DFT provides a feasible approach to gain insight into this process and to guide the design of more efficient catalysts. rsc.orgscispace.com

DFT calculations are used to model the interaction between an alkane molecule and a catalyst, determining the energetics of C-H bond cleavage. This involves calculating the potential energy surface for the reaction, identifying transition states, and determining activation energy barriers. rsc.org For a branched alkane such as this compound, there are multiple types of C-H bonds (primary, secondary, and tertiary), each with different bond dissociation energies. DFT can predict the selectivity of a given catalyst for activating a specific type of C-H bond. For instance, studies on smaller alkanes like propane (B168953) and isobutane have shown that the reaction rates and degree of dehydrogenation are highly dependent on the catalyst's structure and composition. aip.org

Recent research has combined DFT modeling with experimental work to design catalytic systems with unprecedented selectivity. A mixed computational and experimental study identified a silver-based catalyst that could functionalize the primary C-H bonds of alkanes from propane to n-hexane with high preference. acs.org DFT calculations predicted that the key silver-carbene intermediate interacts with the alkane's C-H bond through a barrierless potential energy path, a finding later validated by experiments. acs.org This principle is directly applicable to larger branched alkanes, suggesting that catalysts can be computationally designed to target specific positions on complex molecules like this compound.

The table below summarizes representative DFT-calculated activation barriers for the first C-H bond cleavage (dehydrogenation) of methane (B114726) on various transition metal surfaces, illustrating how catalyst choice influences reactivity. These fundamental insights are extensible to the more complex C-H bonds found in branched alkanes.

| Catalyst Surface | Reaction Energy (eV) | Activation Barrier (eV) |

| Ni(111) | 0.65 | 1.05 |

| Pd(111) | 0.66 | 0.81 |

| Pt(111) | 0.40 | 0.65 |

| Co(0001) | 0.44 | 0.82 |

| Ru(0001) | 0.46 | 0.96 |

| Rh(111) | 0.36 | 0.72 |

| Data sourced from a review on computational understanding of light hydrocarbon activation, illustrating typical values for methane dehydrogenation. rsc.org |

Reaction Pathway Analysis for Alkane Dehydrogenation and Isomerization

Beyond initial C-H activation, computational methods are used to map out entire reaction networks for complex processes like dehydrogenation and isomerization. Dehydrogenation is a critical industrial reaction for converting alkanes into more valuable alkenes, while isomerization transforms linear alkanes into branched isomers, which are valuable as high-octane fuel components. researchgate.netmdpi.com

Computational studies on pincer-iridium complexes, which are highly active homogeneous catalysts, have also elucidated dehydrogenation mechanisms. acs.orgosti.gov These studies show that reactivity does not always correlate simply with thermodynamics. For instance, strained cycloalkanes like cyclopentane (B165970) are much more reactive than linear alkanes, a phenomenon explained by DFT calculations which show that the initial C-H addition is assisted by favorable agostic interactions. acs.orgosti.gov

Isomerization: The isomerization of alkanes typically occurs over bifunctional catalysts that possess both metallic sites for dehydrogenation/hydrogenation and acid sites for skeletal rearrangement. researchgate.net The generally accepted mechanism involves:

Dehydrogenation of the alkane to an alkene on a metal site (e.g., Platinum).

Protonation of the alkene on a Brønsted acid site (e.g., in a zeolite) to form a carbenium ion.

Skeletal rearrangement of the carbenium ion to a more branched isomer.

Deprotonation of the rearranged carbenium ion to form a branched alkene.

Hydrogenation of the branched alkene on the metal site to yield the final branched alkane product. researchgate.net

Computational modeling can investigate each of these steps, providing insights into the role of the catalyst's acid strength, pore structure, and the balance between metal and acid functions, all of which are critical for maximizing the yield of desired isomers and suppressing unwanted cracking reactions. researchgate.netmdpi.com

Predictive Modeling for Novel Catalytic Transformations of Branched Alkanes

While DFT is powerful for analyzing known reactions, the vast number of potential catalysts and substrates makes a purely first-principles approach to discovery computationally expensive. Predictive modeling, incorporating elements of machine learning and statistical analysis, offers a path to accelerate the discovery of new catalysts and reactions. researchgate.net This data-driven approach aims to find quantitative relationships between catalyst features (descriptors) and their performance (e.g., yield, selectivity). researchgate.net

The process generally involves:

Data Generation: Assembling a dataset from experiments or high-throughput computational screenings. This data includes the reaction outcomes for a diverse set of catalysts and substrates.

Descriptor Calculation: Defining a set of numerical descriptors that characterize the catalyst and/or reactant molecules. These can be structural, electronic, or topological parameters.

Model Training: Using machine learning algorithms (e.g., linear regression, random forest, neural networks) to build a model that correlates the descriptors with the observed catalytic performance. acs.org

Prediction and Validation: Using the trained model to predict the performance of new, untested catalyst candidates. The most promising candidates are then synthesized and tested experimentally to validate the model's predictions.

For branched alkanes, predictive models could be developed to tackle key challenges such as selective functionalization or isomerization. For instance, a model could be trained to predict the isomer distribution in the hydroisomerization of long-chain alkanes based on zeolite catalyst properties and reaction conditions. acs.org A recent study used a linear regression model trained on thermochemical data for C1-C10 alkanes to accurately predict the properties and reaction equilibrium distributions for C14 isomers, demonstrating the power of such models for complex systems. acs.org Another model was developed to predict the product distribution in catalytic cracking based on feedstock composition, which included high molecular weight alkanes. semanticscholar.org These approaches could be adapted to design catalysts for novel transformations of specific molecules like this compound, optimizing for valuable products while minimizing undesirable side reactions.

The table below outlines the conceptual components of a predictive model for catalytic transformations.

| Model Component | Description | Examples for Branched Alkane Catalysis |

| Input Data | Experimental or computational results of catalytic reactions. | Yields of different isomers from the hydroisomerization of C12-C16 alkanes over various zeolites. mdpi.com |

| Descriptors | Numerical features describing the catalyst and reactants. | For Zeolites: Pore diameter, Brønsted acid site density, Si/Al ratio. For Alkanes: Carbon number, number of branches, bond dissociation energies. researchgate.netacs.org |

| Algorithm | Statistical or machine learning method to find correlations. | Multiple Linear Regression, Support Vector Machines, Random Forest, Artificial Neural Networks. researchgate.netacs.org |

| Predicted Output | The target property or figure of merit for the catalytic reaction. | Isomer selectivity, conversion rate, catalyst lifetime, yield of a specific target molecule. researchgate.netsemanticscholar.org |

Reactivity and Transformational Dynamics of 6 Ethyl 2 Methyldecane Within Chemical Systems

Catalytic Dehydrogenation and Selective Functionalization

Catalytic dehydrogenation is a key process for converting saturated hydrocarbons like 6-ethyl-2-methyldecane into more reactive and valuable unsaturated compounds, such as alkenes. This transformation typically requires the presence of a catalyst to facilitate the cleavage of C-H bonds.

The activation of the relatively inert C-H bonds in this compound is a critical step in its functionalization and is often achieved through the use of transition metal complexes. Several primary mechanisms have been identified for this process:

Oxidative Addition: This mechanism is common for low-valent, electron-rich metal complexes. nih.gov The metal center inserts itself into the C-H bond, leading to an increase in both its oxidation state and coordination number. nih.gov This process forms a metal-hydride and a metal-alkyl species, which can then undergo further reactions.

σ-Bond Metathesis: This pathway is often associated with early transition metals. It involves a concerted, four-center transition state where a C-H bond is cleaved and a new M-C bond is formed simultaneously with the transfer of the hydrogen atom to a ligand on the metal center. nih.gov

1,2-Addition: In this mechanism, the C-H bond adds across a metal-ligand multiple bond. nih.gov This is also characteristic of early transition metals and results in the formation of a new M-C and L-H bond without a change in the metal's oxidation state. nih.gov

Electrophilic Activation: This involves an electropositive metal center that withdraws electron density from the C-H bond, increasing the acidity of the hydrogen. nih.gov A base, either internal or external to the metal complex, then abstracts the proton. nih.gov

The specific mechanism that predominates for this compound would depend on the choice of transition metal catalyst, its ligand environment, and the reaction conditions. The presence of tertiary C-H bonds in its structure could influence the regioselectivity of the C-H activation.

On heterogeneous catalysts, such as platinum dispersed on a support material, the dehydrogenation of branched alkanes like this compound proceeds through a series of surface-mediated steps. The process is highly endothermic and typically requires elevated temperatures. nih.gov

The reaction begins with the dissociative adsorption of the alkane onto the catalyst surface, leading to the cleavage of a C-H bond and the formation of an adsorbed alkyl species and a hydrogen atom. cardiff.ac.uk Subsequent C-H bond cleavage from an adjacent carbon atom results in the formation of an alkene, which then desorbs from the surface. cardiff.ac.uk Platinum-based catalysts are widely used for these reactions. researchgate.net

For a branched alkane like this compound, the initial C-H bond cleavage can occur at primary, secondary, or tertiary carbon atoms, leading to a variety of possible alkene isomers. The selectivity towards a particular isomer is influenced by the catalyst structure and reaction conditions. Catalyst deactivation through coking, which is the deposition of carbonaceous residues on the catalyst surface, is a significant challenge in these processes. nih.gov

| Catalyst Type | Typical Operating Temperature | Key Intermediates | Primary Products | Challenges |

|---|---|---|---|---|

| Platinum-based (e.g., Pt/Al2O3) | 500-600 °C | Adsorbed alkyl species | Alkenes (Olefins) | Coking, Sintering, Side reactions (cracking) |

| Chromium oxide-based (e.g., Cr2O3/Al2O3) | ~500 °C | Surface chromium species | Alkenes | Catalyst deactivation |

Isomerization and Cracking Mechanisms

Isomerization and cracking are two competing reactions that play a significant role in the processing of hydrocarbons. Isomerization involves the rearrangement of the carbon skeleton to form isomers, while cracking breaks down larger hydrocarbon molecules into smaller, more useful ones. chemguide.co.uk

The isomerization of branched alkanes such as this compound is typically carried out using bifunctional catalysts that possess both acidic and metallic sites. tandfonline.comresearchgate.net The mechanism involves the formation of carbenium ion intermediates on the acidic sites of the catalyst. tandfonline.comresearchgate.net

The process begins with the dehydrogenation of the alkane on a metal site to form an alkene. researchgate.net This olefin then migrates to an acidic site where it is protonated to form a carbenium ion. This carbenium ion can then undergo skeletal rearrangement through a series of 1,2-hydride and 1,2-methyl shifts to form a more stable, more highly branched carbenium ion. This rearranged ion can then lose a proton to form a branched alkene, which is subsequently hydrogenated on a metal site to yield the final isomerized alkane. researchgate.net The balance between the acid and metal functions of the catalyst is crucial for maximizing the yield of isomers and minimizing cracking. mdpi.com

Cracking is a process used to break down large hydrocarbon molecules into smaller ones. chemguide.co.uk This can be achieved through either thermal or catalytic methods.

Thermal Cracking is performed at high temperatures (450°C to 750°C) and pressures and proceeds through a free-radical chain mechanism. chemguide.co.ukpsu.edu The initiation step involves the homolytic cleavage of a C-C bond to form two alkyl radicals. These radicals then propagate through a series of reactions including hydrogen abstraction and β-scission, leading to the formation of smaller alkanes and alkenes. psu.edu Thermal cracking of branched alkanes like this compound would result in a complex mixture of smaller hydrocarbons.

Catalytic Cracking , on the other hand, is carried out at lower temperatures (around 500°C) in the presence of an acidic catalyst, typically a zeolite. chemguide.co.uk This process involves ionic intermediates, specifically carbenium ions. psu.edu The catalyst's acidic sites facilitate the formation of carbenium ions, which then undergo β-scission to break C-C bonds, resulting in a smaller alkene and a new carbenium ion. researchgate.net Catalytic cracking is known to produce a higher proportion of branched alkanes and aromatic compounds, which are valuable components of gasoline. chemguide.co.ukpsu.edu The shape-selective nature of zeolite catalysts can also influence the product distribution. mdpi.comnih.gov

| Process | Temperature | Pressure | Catalyst | Mechanism | Primary Products from Branched Alkanes |

|---|---|---|---|---|---|

| Thermal Cracking | 450-750 °C | High | None | Free-radical | Smaller straight-chain alkanes and alkenes |

| Catalytic Cracking | ~500 °C | Low | Zeolites (acidic) | Ionic (carbenium ions) | High proportion of branched alkanes and aromatics |

Oxidative Transformation Pathways

The oxidation of alkanes, including branched structures like this compound, can proceed through several pathways, leading to a variety of oxygenated products or, in the case of oxidative dehydrogenation, alkenes.

One significant pathway is oxidative dehydrogenation (ODH) , which offers an alternative to non-oxidative dehydrogenation for the production of olefins. wikipedia.orgresearchgate.net In this process, an oxidizing agent, such as oxygen or carbon dioxide, is used to facilitate the removal of hydrogen. rsc.org The reaction is typically exothermic, allowing for lower operating temperatures compared to traditional dehydrogenation. wikipedia.org The mechanism can involve the formation of surface oxygen species on a metal oxide catalyst, which then participate in the abstraction of hydrogen from the alkane.

Another important oxidative pathway is free-radical oxidation . This process is often initiated by light or heat and involves the formation of alkyl radicals through the abstraction of a hydrogen atom from the alkane. savemyexams.comlearnbin.net These alkyl radicals can then react with oxygen to form alkylperoxy radicals, which can subsequently lead to the formation of hydroperoxides, alcohols, ketones, and carboxylic acids. The presence of tertiary hydrogens in this compound makes it susceptible to initial radical attack at these positions due to the lower bond dissociation energy of tertiary C-H bonds.

Photooxidation and Secondary Organic Aerosol (SOA) Formation Mechanisms from Branched Alkanes

The atmospheric oxidation of volatile organic compounds (VOCs), such as this compound, is a significant pathway for the formation of secondary organic aerosols (SOA), which have implications for air quality and climate. The primary atmospheric oxidant is the hydroxyl (OH) radical, which initiates a cascade of reactions.

The initial step in the photooxidation of this compound is the abstraction of a hydrogen atom by an OH radical, forming a water molecule and an alkyl radical (R•). The site of hydrogen abstraction is crucial and depends on the C-H bond strength, with tertiary C-H bonds being the weakest, followed by secondary and then primary C-H bonds. In this compound, there are multiple primary, secondary, and tertiary C-H bonds, leading to a variety of possible alkyl radicals.

Following its formation, the alkyl radical (R•) rapidly reacts with molecular oxygen (O₂) to form a peroxy radical (RO₂•). The fate of this peroxy radical is central to the subsequent chemistry and the potential for SOA formation. In the presence of nitrogen oxides (NOx), RO₂• can react with nitric oxide (NO) to form an alkoxy radical (RO•) and nitrogen dioxide (NO₂).

The structure of the alkoxy radical is a key determinant of the volatility of the final products and, consequently, the SOA yield. For large branched alkanes, the alkoxy radical can undergo several competing reactions, including isomerization (via H-atom shifts) and decomposition (C-C bond scission). Isomerization can lead to the formation of multifunctional products with lower volatility, thus promoting SOA formation. Conversely, decomposition of branched alkoxy radicals often results in the formation of smaller, more volatile products, which reduces the SOA yield.

Studies on various branched alkanes have shown that for a given carbon number, their SOA yields are generally lower than those of linear or cyclic alkanes. This is attributed to the increased likelihood of fragmentation in the branched alkoxy radicals. The position of the branching also plays a role in the SOA yield.

The oxidation products that contribute to SOA formation from branched alkanes include multifunctional species such as alkyl nitrates, 1,4-hydroxynitrates, 1,4-hydroxycarbonyls, and dihydroxycarbonyls. In the particle phase, some of these compounds can undergo further reactions, such as the isomerization of 1,4-hydroxycarbonyls and dihydroxycarbonyls to form cyclic hemiacetals, which can then dehydrate to produce volatile dihydrofurans.

While specific experimental data on the SOA yield of this compound is not available, the general principles derived from studies of other large branched alkanes suggest a complex interplay between its molecular structure and the reaction pathways that lead to either volatile products or low-volatility species that partition to the aerosol phase.

Reaction Kinetics and Mechanisms in Combustion Chemistry for Branched Fuels

In combustion environments, this compound, as a component of fuels, undergoes high-temperature oxidation and pyrolysis. The kinetics and mechanisms of these reactions are critical for understanding fuel efficiency, pollutant formation, and engine performance. Branched alkanes are known to be important components of gasoline, and their structure influences combustion properties such as octane (B31449) rating.

The combustion of alkanes is a complex free-radical chain reaction. The process is initiated by the breaking of C-C or C-H bonds at high temperatures to form smaller radical species. The stability of the resulting radicals plays a significant role in the subsequent reaction pathways. Branched alkanes, in general, are thermodynamically more stable than their linear isomers, which is reflected in their heats of combustion. For isomeric alkanes, a higher degree of branching typically leads to a lower heat of combustion, indicating greater stability.

The initial steps in the high-temperature oxidation of this compound involve H-atom abstraction by radicals such as OH, H, O, and HO₂. The rate of these abstraction reactions is dependent on the type of C-H bond. The table below presents site-specific rate coefficients for H-abstraction by OH radicals from tertiary C-H sites in various large branched alkanes, which can serve as a proxy for the reactivity of the tertiary sites in this compound.

| Tertiary Site Type | Arrhenius Expression (cm³ molecule⁻¹ s⁻¹) | Temperature Range (K) |

|---|---|---|

| T003 | 1.80 × 10⁻¹⁰ exp(-2971 / T) | 950-1300 |

| T012 | 9.36 × 10⁻¹¹ exp(-3024 / T) | 950-1300 |

| T013 | 4.40 × 10⁻¹⁰ exp(-4162 / T) | 950-1300 |

| T022 | 1.47 × 10⁻¹⁰ exp(-3587 / T) | 950-1300 |

| T023 | 6.06 × 10⁻¹¹ exp(-3010 / T) | 950-1300 |

| T111 | 3.98 × 10⁻¹¹ exp(-1617 / T) | 950-1300 |

| T112 | 9.08 × 10⁻¹² exp(-3661 / T) | 950-1300 |

| T113 | 6.74 × 10⁻⁹ exp(-7547 / T) | 950-1300 |

| T122 | 3.47 × 10⁻¹¹ exp(-1802 / T) | 950-1300 |

The subscripts in the tertiary site type denote the number of carbon atoms connected to the next-nearest-neighbor carbon.

Following H-abstraction, the resulting alkyl radicals can undergo β-scission, where a C-C bond breaks at the position beta to the radical center. This process leads to the formation of an alkene and a smaller alkyl radical. The specific fragmentation pathways are dictated by the structure of the initial alkyl radical. For a complex molecule like this compound, a multitude of decomposition pathways are possible, leading to a wide array of smaller hydrocarbons.

For instance, studies on the pyrolysis of decane (B31447) isomers have shown that branching significantly affects the product distribution. The pyrolysis of 2-methyl-nonane, an isomer of decane, exhibits a more complex reaction pathway compared to n-decane, with a higher proportion of C-H bond cleavage relative to C-C bond cleavage. This results in a different product slate, with an increased formation of methane (B114726).

The oxidation of the smaller radical and alkene fragments proceeds through a series of reactions involving oxygen, leading to the formation of intermediates such as aldehydes, ketones, and smaller oxygenated radicals. These reactions ultimately produce the final combustion products, carbon dioxide and water, releasing a significant amount of energy. The branching in the fuel molecule can also influence the formation of pollutants like soot and nitrogen oxides. The stability of highly branched free radicals can slow down the combustion process, which is a desirable characteristic for preventing engine knocking and is a reason for the higher octane rating of branched alkanes.

Occurrence and Environmental Fate of 6 Ethyl 2 Methyldecane in Natural and Anthropogenic Systems

Distribution and Characterization in Fossil Fuels and Refined Petroleum Products

Presence in Crude Oil, Gasoline, and Lubricant Formulations

Branched alkanes are significant components of crude oil and its refined products, including gasoline and lubricants. While the specific concentration of 6-Ethyl-2-methyldecane can vary, it is a recognized member of the complex isomeric mixture of hydrocarbons found in these materials. Lubricant base oils, for instance, are composed of intricate mixtures of C20-C50 branched alkanes derived from petroleum refining. mdpi.com Some formulations of synthetic and semi-synthetic lubricants have been found to contain a substantial proportion of branched alkanes, ranging from 24% to 35% by mass. nih.gov

Crude oil itself contains a wide array of n-alkanes, branched alkanes, and cycloalkanes. enviro.wiki The distribution of these compounds, often characterized by the ratio of branched to normal alkanes, serves as a key indicator in petroleum geochemistry for assessing factors like biodegradation levels. enviro.wiki The analysis of hydrocarbons in petroleum waxes has identified various homologous series, including methyl-branched alkanes, alongside n-alkanes. researchgate.net Given that this compound is a C13 hydrocarbon, it falls within the carbon number range (typically C8–C39) of alkanes commonly identified in crude oil samples.

The characterization of these complex mixtures relies on advanced analytical techniques. Two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GC × GC–ToF-MS) is a powerful tool for the detailed compositional analysis of alkanes in lubricants and other petroleum products. nih.gov Gas chromatography with flame ionization detection (GC-FID) is also widely used for the quantification of n-alkanes in crude oil.

| Lubricant Type | Percentage of Branched Alkanes by Mass |

|---|---|

| 5W30 Synthetic (a) | 27% |

| 5W30 Part-Synthetic | 35% |

| 5W30 Synthetic (b) | 24% |

Branched Alkane Profiles in Aviation Fuels and Their Analytical Characterization

Aviation fuels, such as Jet A and Jet Propellant 8 (JP-8), are complex mixtures of hydrocarbons, predominantly consisting of n-alkanes, branched alkanes, cycloalkanes, and aromatic compounds. mdpi.comnih.gov The hydrocarbon components in these fuels typically range from C8 to C16. frontiersin.org Consequently, this compound, as a C13 branched alkane, is an expected constituent of aviation fuels. The presence and characteristics of branched alkanes are crucial as they influence fuel properties like freezing and boiling points. researchgate.net For example, a higher degree of branching in iso-alkanes can lead to a reduction in the laminar burning velocity of the fuel. frontiersin.org

The detailed characterization of branched alkanes in aviation fuels is challenging due to the vast number of isomers. researchgate.net Advanced analytical methods are employed to overcome this complexity. Two-dimensional gas chromatography (GC×GC) is a high-resolution technique used for the comprehensive analysis of jet fuels, allowing for the separation and categorization of compounds by carbon number and group type. researchgate.netresearchgate.net Coupling GC×GC with mass spectrometry (MS), particularly with soft ionization techniques like methane (B114726) chemical ionization (CI), aids in the reliable identification of hydrocarbons by providing molecular weight information, which is often lost with harsher electron ionization (EI) methods. mdpi.comnih.gov These methods have enabled the classification of hundreds of compounds in fuels like Jet A. mdpi.com

| Hydrocarbon Type | Typical Volume Percentage |

|---|---|

| Aliphatic, Branched, and Cyclo-alkanes | Up to 70% - 80% |

| Aromatic Hydrocarbons | Remaining Percentage |

Environmental Presence and Transformation

Volatile Organic Compound (VOC) Emissions and Atmospheric Chemical Transformations of Branched Alkanes

Branched alkanes, including this compound, are classified as volatile organic compounds (VOCs). chemsrc.com VOCs are emitted into the atmosphere from both natural and anthropogenic sources. nih.gov A major anthropogenic source of alkane emissions is the use and production of fossil fuels, through incomplete combustion and evaporation. wou.edu

Once in the atmosphere, alkanes primarily react with hydroxyl (OH) radicals during the daytime. This reaction initiates a complex series of transformations. The initial reaction forms an alkyl peroxy radical (RO₂), which, in the presence of nitrogen oxides (NOx), can lead to the formation of an alkoxy radical (RO). This alkoxy radical can then undergo further reactions, including isomerization, which for longer-chain alkanes can lead to the formation of 1,4-hydroxycarbonyls. Long-chain alkanes, such as C13 alkanes, are considered intermediate-volatility organic compounds (IVOCs) and are known to be potential precursors to the formation of secondary organic aerosols (SOA). The atmospheric photooxidation of alkanes is a key process in tropospheric chemistry, influencing the formation of ozone and other secondary pollutants. science.gov

Identification and Fate in Aqueous Environments (e.g., Wastewater Influents and Effluents)

Petroleum hydrocarbons, including branched alkanes, can enter aqueous environments through various pathways, including industrial discharges and accidental spills. Due to their hydrophobic nature and low water solubility, alkanes tend to partition from the water column and adsorb onto organic matter, soil, and sediments. researchgate.net While specific data on this compound in wastewater is limited, studies have shown the presence of a range of hydrocarbons in contaminated water systems. For instance, the degradation of crude oil in marine environments has been shown to involve n-alkanes in the C13 to C34 range. researchgate.net

The environmental fate of these compounds in water is influenced by their physicochemical properties. For C10-C13 hydrocarbon solvents, water solubility is generally low, and they have the potential to volatilize from surface waters. The persistence of these compounds can be a concern, with some assessments indicating that certain constituents of branched and linear alkane mixtures may be persistent in the environment.

Bioremediation Potential and Mechanisms of Microbial Degradation for Branched Hydrocarbons

Bioremediation offers a promising and environmentally sustainable approach for the cleanup of hydrocarbon-contaminated sites. mdpi.comnih.gov A diverse range of microorganisms, including bacteria, fungi, and yeast, have the ability to degrade petroleum hydrocarbons, utilizing them as a source of carbon and energy. gavinpublishers.com

Branched-chain alkanes are generally more resistant to microbial degradation than their linear counterparts (n-alkanes). gavinpublishers.com However, numerous microbial strains have been identified that can effectively degrade these more complex structures. The initial step in the aerobic degradation of alkanes is typically an oxidation reaction catalyzed by enzymes called alkane hydroxylases. nih.gov These enzymes introduce an oxygen atom into the alkane molecule, making it more susceptible to further breakdown. nih.gov Subsequent steps involve the conversion of the resulting alcohol to an aldehyde and then to a fatty acid, which can then be metabolized through the β-oxidation pathway. nih.gov

Specific bacteria, such as those from the genera Mycobacterium, have been shown to be capable of degrading highly branched alkanes. nih.gov The efficiency of biodegradation can be influenced by various environmental factors and the specific microbial communities present. mdpi.com For instance, some bacteria may produce biosurfactants to enhance the bioavailability of hydrophobic alkanes for degradation. mdpi.com Under anaerobic conditions, the degradation of alkanes can also occur, though typically at a slower rate, through mechanisms such as fumarate addition. frontiersin.orgnih.gov

Occurrence in Biological and Natural Extracts

The presence of the branched-chain alkane this compound has been identified in various natural sources, particularly within the complex volatile profiles of certain plant species. Its detection in these biological matrices suggests specific biosynthetic pathways and potential ecological roles.

Identification in Plant Metabolites and Contribution to Aromatic Profiles (e.g., Tea Volatiles)

This compound has been identified as a volatile organic compound (VOC) in different types of tea, contributing to their characteristic aroma profiles. Advanced analytical techniques, such as gas chromatography-mass spectrometry (GC-MS), have enabled the detection of this compound in both Osmanthus fragrans tea and yellow tea.

In a study analyzing the essential oil composition of Osmanthus fragrans tea, this compound was identified as one of the volatile constituents. nih.gov Similarly, research on the volatile compounds of yellow tea during the yellowing process also reported the presence of this compound. nih.gov The yellowing process is a crucial step in the manufacturing of yellow tea, which involves gentle heating and steaming, leading to unique chemical transformations that influence the tea's aroma and taste. The identification of this compound in this context suggests it may be formed or released during this specific processing stage.

Table 1: Identification of this compound in Tea Volatiles

| Tea Type | Analytical Method | Reference |

| Osmanthus fragrans Tea | GC-MS | nih.gov |

| Yellow Tea | GC-MS | nih.gov |

Biosynthesis and Potential Biological Roles in Specific Organisms

The precise biosynthetic pathway of this compound has not been specifically elucidated. However, the general biosynthesis of branched-chain alkanes in plants is understood to originate from the modification of fatty acid or amino acid precursors.

The biosynthesis of straight-chain alkanes in plants typically involves the elongation of fatty acids followed by a decarbonylation or reduction pathway. For branched-chain alkanes, it is hypothesized that the introduction of methyl or ethyl groups occurs through the utilization of branched-chain amino acid-derived primers, such as those from valine, leucine, or isoleucine, during fatty acid synthesis. These branched primers are then elongated and subsequently converted to alkanes. This suggests that the biosynthesis of this compound likely involves a complex interplay between fatty acid and amino acid metabolic pathways.

The biological roles of volatile alkanes, including branched-chain variants like this compound, are often associated with chemical communication and defense in plants. These compounds can act as semiochemicals, mediating interactions between plants and insects. For instance, plant-emitted volatiles can serve to attract pollinators or repel herbivores. The specific aromatic profile of a plant, which includes compounds like this compound, can be a crucial factor in these ecological interactions. While direct evidence for the biological role of this compound is currently lacking, its presence as a volatile metabolite in aromatic plants points towards a potential function in plant-insect communication or as a component of the plant's chemical defense system. Further research is needed to determine the specific ecological significance of this compound.

Advanced Analytical Methodologies for Research on Branched Alkanes

Chromatographic Techniques for Complex Mixture Separation and Quantification

Chromatography is the cornerstone of analyzing complex hydrocarbon mixtures. It leverages the differential partitioning of analytes between a stationary phase and a mobile phase to achieve separation. For volatile and semi-volatile compounds like branched alkanes, gas chromatography is the predominant approach.

Gas Chromatography (GC) for Mixture Resolution, Purity Assessment, and Retention Index Studies

Gas Chromatography (GC) is a powerful technique for separating volatile organic compounds. In the context of 6-Ethyl-2-methyldecane, GC is employed to resolve it from a complex matrix of other hydrocarbons, assess its purity after synthesis, and determine its retention characteristics. An essential metric in GC is the retention index (RI), which normalizes retention times relative to a series of n-alkanes, making data more comparable between different instruments and conditions. gcms.czglsciences.com The retention index system provides a systematic way to express and compare retention data. gcms.cz

The retention index for a compound is calculated based on its retention time relative to the retention times of n-alkanes that elute before and after it. glsciences.com For temperature-programmed analyses, the relationship between retention time and carbon number for n-alkanes is linear, allowing for precise RI calculations. glsciences.com The National Institute of Standards and Technology (NIST) reports a normal alkane retention index of 1390 for this compound on a polar stationary phase under temperature-ramped conditions. nist.gov

| Compound | Stationary Phase Type | Retention Index (RI) | Reference |

|---|---|---|---|

| This compound | Polar | 1390 | nist.gov |

Comprehensive Two-Dimensional Gas Chromatography (GCxGC) for High-Resolution Isomer Separation

While single-column GC is effective, its peak capacity is often insufficient for resolving the vast number of isomers present in complex samples like crude oil or synthetic fuels. Comprehensive two-dimensional gas chromatography (GCxGC) offers a significant enhancement in separation power. chemistry-matters.comdlr.de This technique couples two columns with different stationary phase chemistries (e.g., non-polar followed by polar) via a modulator. chemistry-matters.comresearchgate.net The modulator traps fractions eluting from the first-dimension column and periodically re-injects them onto the short, second-dimension column for a rapid, secondary separation. chemistry-matters.com

The result is a structured two-dimensional chromatogram where chemically related compounds, such as n-alkanes, iso-alkanes, and cyclo-alkanes, elute in distinct, ordered bands. dlr.deresearchgate.net This ordered structure facilitates the identification of specific isomers like this compound within the broader class of branched alkanes, separating them from linear alkanes and other structural isomers that might co-elute in a one-dimensional analysis. researchgate.net

| First Dimension (¹D) Column | Second Dimension (²D) Column | Application |

|---|---|---|

| Non-polar (e.g., Polydimethylsiloxane) | Polar (e.g., Polyethylene Glycol) | Separation by volatility (¹D) and polarity (²D), ideal for crude oil and fuels. researchgate.net |

| Polar (e.g., Polyethylene Glycol) | Non-polar (e.g., Polydimethylsiloxane) | Alternative configuration used for specific separation challenges. researchgate.net |

Spectroscopic Approaches for Structural Elucidation and Mechanistic Studies

Following chromatographic separation, spectroscopic techniques are essential for elucidating the precise molecular structure of the isolated compounds. These methods probe the interactions of molecules with electromagnetic radiation to reveal details about connectivity, chemical environment, and bonding.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Branching Characterization and Conformational Insights (e.g., DQF-COSY)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining molecular structure. For branched alkanes, advanced 2D NMR techniques are particularly insightful. Double-Quantum Filtered Correlation Spectroscopy (DQF-COSY) is a powerful method used to discriminate between linear and branched alkanes. nih.gov The DQF-COSY experiment reveals correlations between J-coupled protons, providing direct evidence of atomic connectivity. nih.govacs.org

The cross-peaks in a DQF-COSY spectrum contain the structural information needed to characterize a molecule. nih.gov By analyzing these cross-peaks, it is possible to identify specific sub-molecular groups, such as the isobutyl group (CH₃)₂CH-CH₂- and the CH₂-CH(CH₂CH₃)-CH₂ moiety within this compound. This technique can effectively discriminate between different types of monomethyl branching (e.g., 2-methyl vs. 3-methyl), which is crucial for isomer identification in complex mixtures. acs.orgnih.govresearchgate.net

Mass Spectrometry (MS) for Fragmentation Analysis and Isomer Differentiation in Research Contexts